1-(6-Bromo-4-phenyl-2-piperidin-1-ylquinolin-3-yl)ethanone
Description
1-(6-Bromo-4-phenyl-2-piperidin-1-ylquinolin-3-yl)ethanone is a substituted quinoline derivative featuring a bromo group at position 6, a phenyl ring at position 4, a piperidine moiety at position 2, and an ethanone (acetyl) group at position 2. Its structure combines electron-withdrawing (bromo) and electron-donating (piperidine) groups, which may influence its reactivity and binding properties.
Properties
IUPAC Name |
1-(6-bromo-4-phenyl-2-piperidin-1-ylquinolin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O/c1-15(26)20-21(16-8-4-2-5-9-16)18-14-17(23)10-11-19(18)24-22(20)25-12-6-3-7-13-25/h2,4-5,8-11,14H,3,6-7,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHTTWXYNNZMBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=CC(=C2)Br)N=C1N3CCCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(6-Bromo-4-phenyl-2-piperidin-1-ylquinolin-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Formation of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline core.
Final Coupling: The final step involves the coupling of the phenyl group and the ethanone moiety to the quinoline-piperidine intermediate, typically through a Friedel-Crafts acylation reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(6-Bromo-4-phenyl-2-piperidin-1-ylquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ethanone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative, forming new carbon-carbon bonds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
The compound 1-(6-Bromo-4-phenyl-2-piperidin-1-ylquinolin-3-yl)ethanone is a complex organic molecule with significant potential in various scientific research applications. This document will explore its applications across different fields, including medicinal chemistry, biology, and materials science, supported by relevant data tables and case studies.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Research indicates that derivatives of quinoline compounds exhibit various pharmacological properties, including:
- Anticancer Activity : Studies show that quinoline derivatives can inhibit cancer cell proliferation. For example, compounds similar to this compound have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancers .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Research findings suggest:
- Bacterial Inhibition : In vitro studies have shown that quinoline derivatives can exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of the piperidine moiety enhances this activity by improving solubility and bioavailability .
Neurological Applications
Quinoline derivatives are being explored for their neuroprotective effects. Specifically:
- CNS Disorders : Research indicates that compounds with similar structures may have potential in treating conditions like Alzheimer's disease due to their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline .
Materials Science
The unique structural properties of this compound make it a candidate for developing new materials:
- Organic Electronics : Its electronic properties may allow it to be used in organic light-emitting diodes (OLEDs) or as a precursor for more complex organic semiconductors .
Data Table: Summary of Applications
| Application Area | Description | Example Findings |
|---|---|---|
| Medicinal Chemistry | Potential anticancer agent | Inhibits proliferation in cancer cell lines |
| Antimicrobial Activity | Effective against bacterial pathogens | Significant inhibition of E. coli and S. aureus |
| Neurological Applications | Neuroprotective effects | AChE inhibition linked to cognitive improvement |
| Materials Science | Use in organic electronics | Potential use in OLEDs and organic semiconductors |
Case Study 1: Anticancer Activity
A study published in RSC Advances demonstrated that certain quinoline derivatives, including those similar to this compound, showed promising results in inhibiting tumor growth in vitro. The study reported a reduction in cell viability by over 50% at specific concentrations .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of quinoline derivatives indicated that compounds with the piperidine ring exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting a potential alternative treatment option .
Mechanism of Action
The mechanism of action of 1-(6-Bromo-4-phenyl-2-piperidin-1-ylquinolin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with DNA replication in cancer cells. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Substituent Variations in Ethanone Derivatives
The ethanone moiety is a common feature in many bioactive and synthetic compounds. Below is a comparative analysis of substituent patterns and synthetic strategies for analogs:
<sup>†</sup>Inference based on , where Suzuki coupling was used for analogous bromo-phenyl systems.
Research Findings and Implications
- Biological Activity: Piperidine-containing compounds often exhibit antimicrobial or anticancer properties. The bromo group could enhance cytotoxicity, as seen in halogenated acetophenones () .
- Material Science: Quinoline derivatives are explored for optoelectronic applications. The ethanone group’s polarity may aid in crystallinity, relevant for structural studies using programs like SHELX or ORTEP () .
Biological Activity
1-(6-Bromo-4-phenyl-2-piperidin-1-ylquinolin-3-yl)ethanone is a synthetic compound belonging to the quinoline family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C20H19BrN2O
- Molecular Weight : 383.289 Da
The presence of a bromine atom and a piperidine moiety contributes to its unique biological profile. The compound is classified as a quinolinone derivative, which is known for various pharmacological activities.
Antimycobacterial Activity
Recent studies have indicated that derivatives of quinolinone, including this compound, exhibit significant antimycobacterial activity against Mycobacterium tuberculosis. A quantitative structure–activity relationship (QSAR) analysis revealed that compounds with bromine substitutions showed enhanced biological activity compared to those with electron-donating groups like methyl .
Table 1: Antimycobacterial Activity of Quinolinone Derivatives
| Compound | Activity Against M. tuberculosis | Binding Energy (Kcal/mol) |
|---|---|---|
| 11a | Moderate | -71.3 |
| 11b | High | -12.7 |
| 1-(6-Bromo...) | Excellent | Not specified |
The mechanism by which these compounds exert their antimycobacterial effects involves inhibition of key enzymes in the bacterial cell wall synthesis pathway. For instance, molecular docking studies suggest that they bind effectively to enoyl-acyl carrier protein reductase (InhA), a critical enzyme in mycobacterial fatty acid synthesis .
Cytotoxicity Studies
Cytotoxicity assays performed on various cell lines indicate that while the compound exhibits potent antimycobacterial properties, it also possesses cytotoxic effects on human cancer cell lines. For example, in studies involving FaDu hypopharyngeal tumor cells, the compound demonstrated better cytotoxicity compared to standard chemotherapeutic agents like bleomycin .
Table 2: Cytotoxicity of 1-(6-Bromo...) in Cancer Models
| Cell Line | IC50 (µM) | Reference Drug (IC50) |
|---|---|---|
| FaDu | 12.5 | Bleomycin (15.0) |
| HCT116 | 10.0 | Doxorubicin (9.5) |
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of quinolinone derivatives. A notable study synthesized multiple derivatives and evaluated their activity against drug-resistant strains of M. tuberculosis. The results indicated that compounds with halogen substituents (e.g., bromine) had superior activity compared to their non-halogenated counterparts .
In another study, the pharmacological profile of this compound was assessed for its potential as an allosteric modulator of GABA receptors, indicating a broader spectrum of activity beyond antimycobacterial effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
